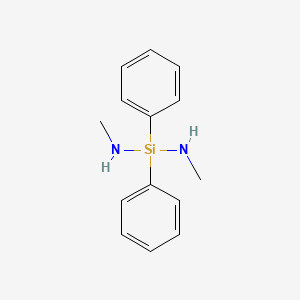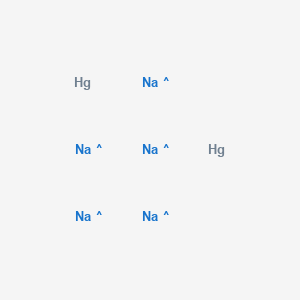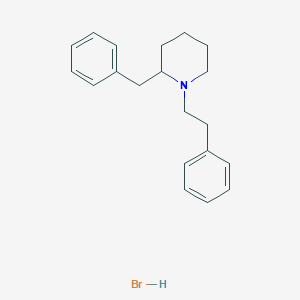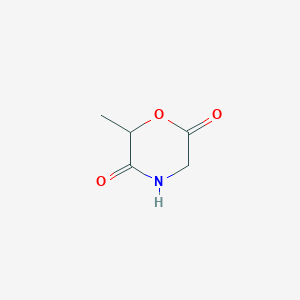
N,N'-Dimethyl-1,1-diphenylsilanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dimethyl-1,1-diphenylsilanediamine: is an organic silicon compound with the molecular formula C14H18N2Si. It is also known by other names such as dianilinodimethylsilane. This compound is characterized by its two phenyl groups attached to a silicon atom, which is further bonded to two dimethylamino groups. It is a colorless to pale yellow liquid with notable thermal and chemical stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-Dimethyl-1,1-diphenylsilanediamine is typically synthesized through the reaction of aniline with dimethylchlorosilane. The reaction involves the nucleophilic substitution of chlorine atoms by aniline, resulting in the formation of the desired silanediamine compound. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of N,N’-Dimethyl-1,1-diphenylsilanediamine follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency and product quality .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dimethyl-1,1-diphenylsilanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Various silanes.
Substitution: Substituted silanediamines.
Applications De Recherche Scientifique
N,N’-Dimethyl-1,1-diphenylsilanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a catalyst in organic reactions.
Biology: The compound is explored for its potential use in biological systems, particularly in the development of silicon-based biomaterials.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of silicone rubber, resins, and coatings due to its ability to enhance the thermal and mechanical properties of these materials
Mécanisme D'action
The mechanism of action of N,N’-Dimethyl-1,1-diphenylsilanediamine involves its interaction with various molecular targets and pathways. The compound’s silicon atom can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. Its dimethylamino groups can act as nucleophiles, facilitating substitution reactions. Additionally, the phenyl groups provide steric hindrance, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
N,N’-Dimethylethylenediamine: This compound features two secondary amine functional groups and is used as a chelating diamine for the preparation of metal complexes.
N,N-Dimethyl-1-phenylethylamine: Known for its use in various organic synthesis applications.
Uniqueness: N,N’-Dimethyl-1,1-diphenylsilanediamine is unique due to its silicon-centered structure, which imparts distinct thermal and chemical stability. The presence of both phenyl and dimethylamino groups allows for versatile reactivity, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
13811-40-0 |
|---|---|
Formule moléculaire |
C14H18N2Si |
Poids moléculaire |
242.39 g/mol |
Nom IUPAC |
N-[methylamino(diphenyl)silyl]methanamine |
InChI |
InChI=1S/C14H18N2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
Clé InChI |
XXOWEZBBMQWPIX-UHFFFAOYSA-N |
SMILES canonique |
CN[Si](C1=CC=CC=C1)(C2=CC=CC=C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)



![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)



